Methyl 2,3-diamino-5-fluorobenzoate
Overview
Description
Methyl 2,3-diamino-5-fluorobenzoate is an organic compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with amino groups at positions 2 and 3, and a fluorine atom at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diamino-5-fluorobenzoate typically involves the esterification of 2,3-diamino-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, a continuous-flow double diazotization process can be employed to synthesize fluorinated aromatic compounds with high yield and purity . This method reduces reaction time and the amount of reagents required, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 2,3-diamino-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino groups and a fluorine atom in the aromatic ring can enhance its binding affinity and selectivity towards these targets . The compound may inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-diamino-4-fluorobenzoate
- Methyl 2,3-diamino-6-fluorobenzoate
- Methyl 2,3-diamino-5-chlorobenzoate
Uniqueness
Methyl 2,3-diamino-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2,3-diamino-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEDGAKMZOCLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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